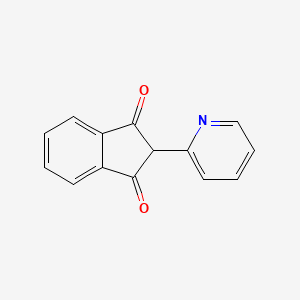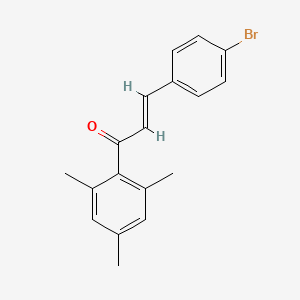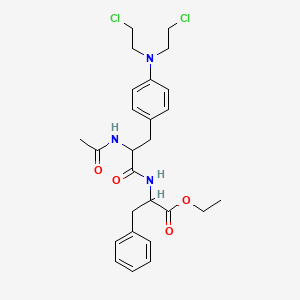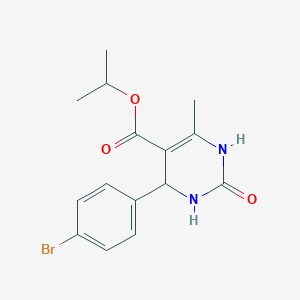
2-(2-Pyridyl)-1,3-indandione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Pyridyl)-1,3-indandione is an organic compound that features a pyridine ring attached to an indandione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridyl)-1,3-indandione typically involves the reaction of 2-pyridylboronic acid with 1,3-indandione under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反应分析
Types of Reactions
2-(2-Pyridyl)-1,3-indandione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl-indandione derivatives.
Reduction: Reduction reactions can convert the indandione moiety to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl-indandione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the pyridine ring .
科学研究应用
2-(2-Pyridyl)-1,3-indandione has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
作用机制
The mechanism of action of 2-(2-Pyridyl)-1,3-indandione involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .
相似化合物的比较
Similar Compounds
2-Pyridone: A tautomer of 2-hydroxypyridine, commonly found in natural products and pharmaceuticals.
2,2’-Bipyridine: Widely used as a ligand in coordination chemistry and known for its strong binding to metal ions.
2-(2-Pyridyl)benzimidazole: Known for its use as a corrosion inhibitor and its ability to form stable complexes with metals.
Uniqueness
2-(2-Pyridyl)-1,3-indandione is unique due to its combination of a pyridine ring and an indandione moiety. This structure allows it to participate in a variety of chemical reactions and form complexes with metals, making it versatile for applications in different scientific fields.
属性
CAS 编号 |
42504-43-8 |
|---|---|
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
2-pyridin-2-ylindene-1,3-dione |
InChI |
InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)12(13)11-7-3-4-8-15-11/h1-8,12H |
InChI 键 |
CFFKWZMLWPANQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=CC=N3 |
溶解度 |
14.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708483.png)
![3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B11708490.png)
![3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)

![3-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11708510.png)
![3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11708516.png)
![N-[(E)-(4-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B11708517.png)
![Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11708524.png)


![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11708539.png)
